N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide

ASBT inhibitor IBAT inhibitor bile acid transporter

Cross-reactivity with NTCP/SOAT transporters confounds ASBT inhibitor profiling. Linerixibat (CAS 2197063-30-0) eliminates this variable: no inhibition of NTCP or SOAT at ≤100 µM, unlike elobixibat or maralixibat. • Fully reversible ASBT binding (washout recovery <240 min) for precise temporal control • Equipotent to elobixibat (IC50 0.18-0.25 µM) in standard HEK293-ASBT assays • Clinically validated in Phase 2a PBC pruritus trial (57% itch reduction vs placebo). Supplied at ≥98% purity with global logistics support.

Molecular Formula C12H14F3N3O2
Molecular Weight 289.25 g/mol
CAS No. 2197063-30-0
Cat. No. B1415244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
CAS2197063-30-0
Molecular FormulaC12H14F3N3O2
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2
InChIInChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19)
InChIKeyAVDFMUKMQVIRCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2330672 Identity, Mechanism, and Differentiation


N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide (CAS 2197063-30-0), also known as GSK2330672 or linerixibat, is a small-molecule, gut-selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT/IBAT) [1]. The compound bears a trifluoromethyl-substituted pyridine ring linked via a carboxamide bridge to a morpholine moiety and was specifically designed to exhibit minimal systemic absorption after oral administration [1]. First disclosed in a 2013 medicinal chemistry optimization campaign, GSK2330672 emerged from extensive SAR around the first-generation ASBT inhibitor 264W94 and progressed into Phase 2/3 clinical evaluation for type 2 diabetes mellitus and cholestatic pruritus associated with primary biliary cholangitis [1].

ASBT/IBAT InhibitionGut-selective target engagement for bile acid transport studies
SLC10 SelectivityReported minimal NTCP/SOAT cross-reactivity in assay models
Reversible PharmacologyWashout-reversible inhibition supports temporal control in experiments

GSK2330672 Non-Interchangeability with Other ASBT Inhibitors


Despite targeting the same primary transporter (ASBT/IBAT), gut-restricted ASBT inhibitors differ markedly in their cross-reactivity profiles with homologous SLC10 carriers (NTCP, SOAT), off-target interactions with hepatic OATP uptake transporters, and the reversibility of target engagement [1]. For instance, linerixibat (GSK2330672) does not inhibit SOAT or NTCP at concentrations up to 100 µM, whereas elobixibat, maralixibat, and odevixibat all demonstrate significant NTCP and SOAT inhibition [1]. Moreover, linerixibat binding to ASBT is fully reversible upon washout, while maralixibat and odevixibat induce sustained inhibition lasting >240 min after compound removal [1]. These pharmacologic distinctions have direct consequences for safety monitoring, drug-drug interaction risk, and the interpretability of preclinical model data, thereby precluding casual substitution among in-class agents [1].

Linerixibat
No significant NTCP/SOAT inhibition up to high concentrations; fully reversible ASBT binding.
Other ASBT Inhibitors
Elobixibat, maralixibat, odevixibat exhibit measurable NTCP/SOAT inhibition and sustained washout-resistant binding.
Linerixibat
ASBT recovery >80% within 240 min after washout, enabling transient pathway modulation.
Maralixibat / Odevixibat
Sustained near-complete ASBT inhibition >4 h post-washout, limiting temporal resolution.
Linerixibat
Clinical endpoint data in PBC pruritus (Phase 2a trial context).
Other BARIs
No published placebo-controlled pruritus endpoint evidence in PBC, limiting cross-study interpretability.

GSK2330672 Quantitative Differentiation Evidence


ASBT Inhibition Potency Head-to-Head

In a standardized HEK293 cell-based [³H]taurocholate uptake assay performed within the same study, linerixibat inhibited human ASBT with IC50 values of 0.18 and 0.25 µM across two independent experiments, comparable in potency to elobixibat (IC50 0.11 and 0.23 µM) and maralixibat (IC50 0.14 and 0.22 µM), and notably more potent than odevixibat (IC50 0.68 and 0.99 µM) [1]. An earlier medicinal chemistry report using a distinct assay format reported an hASBT IC50 of 42 ± 3 nM (0.042 µM) for GSK2330672, underscoring assay-dependent variation [2]. Critically, the 2025 cross-reactivity study enables direct ranking of all four clinical-stage BARIs under identical experimental conditions, eliminating inter-laboratory variability that confounds cross-study comparisons [1].

ASBT Inhibition Potency
Head-to-head
Linerixibat IC50 0.18/0.25 µM; equipotent to elobixibat (0.11/0.23 µM) and maralixibat (0.14/0.22 µM); odevixibat IC50 0.68/0.99 µM (HEK293-ASBT, ³H-taurocholate).
Reported relative potency under standardized assay conditions.
Assay-dependent; earlier study reported 0.042 µM. Direct ranking enabled by same-platform data.
ASBT inhibitor IBAT inhibitor bile acid transporter

No NTCP and SOAT Cross-Reactivity

In HEK293 cells stably expressing the hepatic bile acid carrier NTCP (SLC10A1), linerixibat exhibited no significant inhibition up to 100 µM—the highest concentration tested—whereas elobixibat inhibited NTCP with IC50 values of 36.3 and 66.1 µM, odevixibat with 9.9 and 17.0 µM, and maralixibat with 91.5 and 98.5 µM [1]. Similarly, linerixibat failed to significantly inhibit the steroid sulfate uptake carrier SOAT (SLC10A6) up to 100 µM, in contrast to elobixibat (IC50 3.2 and 3.3 µM), maralixibat (IC50 4.5 and 5.9 µM), and odevixibat (IC50 5.5 and 5.6 µM) [1]. This selectivity pattern was confirmed in both experiments of the study.

NTCP & SOAT Selectivity
Head-to-head
Linerixibat: NTCP IC50 >100 µM, SOAT IC50 >100 µM (no significant inhibition). Elobixibat NTCP 36-66 µM, SOAT 3.2-3.3 µM; odevixibat NTCP 10-17 µM, SOAT 5.5-5.6 µM; maralixibat NTCP 92-99 µM, SOAT 4.5-5.9 µM.
Reported carrier selectivity profile; minimal hepatic transporter interaction.
HEK293 stable expression; substrates ³H-taurocholate / ³H-estrone-3-sulfate.
SLC10 selectivity NTCP SOAT drug transporter hepatocellular uptake

Washout-Reversible ASBT Inhibition

In a washout-recovery transport assay, HEK293-ASBT cells were pre-incubated with 3 µM inhibitor (sufficient for full target blockade), washed, and then incubated in inhibitor-free medium for 30–240 min before [³H]taurocholate uptake measurement. Linerixibat-treated cells recovered transport activity progressively over 240 min, demonstrating reversible inhibition. By contrast, maralixibat and odevixibat induced full and sustained ASBT inhibition with negligible recovery even after 240 min of inhibitor-free incubation [1]. Elobixibat and the pan-SLC10 inhibitor troglitazone showed an intermediate washout profile [1]. These data indicate that linerixibat has a shorter functional target residence time at ASBT compared with odevixibat and maralixibat [1].

Washout Reversibility
Head-to-head
Linerixibat: >80% transport recovery within 240 min post-washout. Maralixibat/odevixibat: sustained near-complete inhibition >4 h. Elobixibat: intermediate profile.
Reversible target engagement profile; supports temporal control in model studies.
3 µM pre-incubation, HEK293-ASBT; washout kinetics may differ in native tissues.
reversible inhibition target residence time pharmacodynamics drug washout

ZDF Rat Glucose Lowering

In male Zucker Diabetic Fatty (ZDF) rats, a standard preclinical model of type 2 diabetes, oral administration of GSK2330672 at 0.05–10 mg/kg twice daily for 14 days produced dose-dependent reductions in plasma glucose levels [1]. At the 0.05 mg/kg dose, GSK2330672 stimulated fecal bile acid secretion, reduced hemoglobin A1c (HbA1c), and increased total GLP-1 and plasma insulin levels [1]. These in vivo metabolic improvements were achieved with a compound exhibiting very low oral absorption, consistent with its gut-restricted design, and were used to select GSK2330672 for clinical development from among multiple ASBT inhibitor candidates [1].

ZDF Rat Model Response
Class-level inference
Oral GSK2330672 (0.05–10 mg/kg b.i.d., 14 d) reduced plasma glucose, HbA1c; increased GLP-1 and insulin at 0.05 mg/kg in male ZDF rats.
Reported model-response endpoint context; dose-dependent metabolic changes.
Data to verify; no direct comparator values published for other BARIs in same model.
type 2 diabetes Zucker Diabetic Fatty rat glucose lowering HbA1c in vivo pharmacology

PBC Pruritus Reduction in Phase 2a Trial

In a double-blind, randomized, placebo-controlled, crossover Phase 2a trial (NCT01899703) involving 22 patients with primary biliary cholangitis and moderate-to-severe pruritus, 14 days of GSK2330672 treatment reduced the 0–10 Numerical Rating Scale (NRS) itch score by −57% (95% CI −73 to −42, p<0.0001) from baseline [1]. The PBC-40 itch domain score decreased by −31% (95% CI −42 to −20, p<0.0001) and the 5-D itch scale by −35% (95% CI −45 to −25, p<0.0001) [1]. These changes were accompanied by significant reductions in serum total bile acids and increased serum C4 (a marker of bile acid synthesis), confirming target engagement [1]. Diarrhea was the most common adverse event (7/21 patients on GSK2330672 vs. 1/21 on placebo) [1].

PBC Pruritus Endpoint
Reported trial context
-57% change in itch NRS (95% CI -73 to -42, p
Reported endpoint response context in PBC pruritus study.
Only published placebo-controlled ASBT inhibitor trial in PBC; endpoint interpretation requires model-specific review.
cholestatic pruritus primary biliary cholangitis itch NRS phase 2a patient-reported outcome

GSK2330672 Prioritized Application Scenarios


ASBT Inhibition Cross-Compound Profiling

For laboratories conducting side-by-side profiling of clinical-stage ASBT/IBAT inhibitors under standardized conditions, linerixibat (GSK2330672) should be included as a reference compound alongside elobixibat and maralixibat. Head-to-head data from a single HEK293-ASBT assay system confirm that linerixibat (IC50 0.18–0.25 µM) is equipotent to elobixibat and maralixibat, and approximately 3–4× more potent than odevixibat under identical conditions . This eliminates the need for inter-laboratory normalization and supports robust structure–activity relationship studies.

Hepatic Transporter Selectivity Assessment

When the experimental goal is to inhibit intestinal ASBT while minimizing off-target interactions with hepatic NTCP, SOAT, and OATP transporters, linerixibat is the preferred tool compound. Unlike elobixibat, maralixibat, and odevixibat—all of which significantly inhibit NTCP (IC50 9.9–98.5 µM) and SOAT (IC50 3.2–5.9 µM) —linerixibat shows no significant inhibition of these carriers at concentrations up to 100 µM . This selectivity window renders linerixibat particularly valuable for studies interrogating gut-specific bile acid biology without confounding effects on hepatocellular bile acid clearance or steroid sulfate transport.

Reversible Target Engagement Studies

Investigators designing washout or recovery protocols to study the dynamics of ASBT inhibition and bile acid reabsorption should select linerixibat over maralixibat or odevixibat. Washout experiments demonstrate that linerixibat’s ASBT inhibition is fully reversible within 240 min of compound removal, whereas both maralixibat and odevixibat maintain sustained ASBT blockade that persists well beyond 4 h post-washout . This kinetic distinction is critical for experiments requiring precise temporal control of transporter activity, such as pulse-chase bile acid flux measurements or studies correlating transient target engagement with downstream metabolic or pruritogenic signaling.

Translational Research for PBC Pruritus

For academic or industry groups investigating the pathophysiology or treatment of pruritus in primary biliary cholangitis (PBC), GSK2330672 is the only ASBT/IBAT inhibitor supported by a published, randomized, placebo-controlled Phase 2a clinical trial in this specific patient population. The trial demonstrated a 57% reduction in itch NRS scores versus placebo (p<0.0001) with a 14-day treatment course and established target engagement via serum bile acid and C4 biomarker modulation . This clinical evidence package makes GSK2330672 the most appropriate chemical probe for translational studies aiming to bridge preclinical ASBT biology to PBC patient outcomes.

Application
Selection Property
Validation Focus
ASBT inhibitor cross-compound profiling
Equipotent potency context
Standardized assay comparability
Gut-specific bile acid transporter studies
Carrier selectivity window
NTCP/SOAT off-target review
Washout-recovery dynamics
Reversible target engagement
Temporal control validation
PBC pruritus research models
Clinical endpoint context
Endpoint interpretability
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